(R)-2-(tert-Butoxymethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCFBGQLDXYSI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions to form the tert-butoxymethyl derivative. This intermediate is then subjected to hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for ®-2-(tert-Butoxymethyl)piperidine hydrochloride may involve continuous flow reactions to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (R)-2-(tert-Butoxymethyl)piperidine hydrochloride is as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to participate in various chemical reactions allows it to be utilized in the development of complex organic molecules, particularly in the pharmaceutical industry.
Case Study: Synthesis of Ampreloxetine
Ampreloxetine, a norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder (ADHD) and depression, is synthesized using this compound as an intermediate. This highlights the compound's role in creating therapeutically relevant agents that target neurotransmitter systems in the brain .
While specific mechanisms of action for this compound remain to be fully elucidated, piperidine derivatives are known to exhibit diverse biological activities. Research indicates that modifications to piperidine structures can lead to compounds that act as ion channel modulators or enzyme inhibitors.
Potential Mechanisms
- Ion Channel Modulation : Some piperidine derivatives have been shown to modulate ion channels, which could be relevant for developing drugs targeting neurological disorders.
- Enzyme Inhibition : The compound may also serve as a scaffold for creating inhibitors of specific enzymes involved in disease pathways.
Organic Chemistry Applications
The solubility of this compound in water enhances its utility in organic synthesis. It can facilitate reactions that require aqueous conditions, making it suitable for various synthetic pathways.
Reactivity Characteristics
The tert-butoxymethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other transformations common in organic synthesis. This property is particularly useful for chemists aiming to design new compounds with specific biological activities.
Research and Development
Ongoing research aims to explore further applications of this compound in drug discovery and development. Its structural uniqueness may lead to the identification of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperidine Derivatives
Key Structural Features
The tert-butoxymethyl group in (R)-2-(tert-Butoxymethyl)piperidine hydrochloride introduces steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration compared to polar substituents. Below is a comparative analysis with structurally analogous piperidine-based compounds:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophobicity : The tert-butoxymethyl group in the target compound increases lipophilicity (predicted LogP ~2.1) compared to Migalastat (LogP ~−1.5 due to hydroxyl groups) . This property may enhance CNS bioavailability relative to polar analogs.
- Solubility : Migalastat’s triol substituents confer high aqueous solubility (>100 mg/mL), whereas (R)-2-(tert-Butoxymethyl)piperidine HCl is sparingly soluble in water (<1 mg/mL) .
Research Findings and Optimization Insights
- Antimicrobial Activity : Piperidine derivatives with sulfur-containing substituents (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) show Gram-positive antibacterial activity, but the tert-butoxymethyl group’s role in such activity remains unexplored .
- Enzyme Inhibition : Structural analogs like donepezil highlight the importance of aromatic and hydrophobic groups for acetylcholinesterase binding. The target compound’s tert-butoxymethyl group may similarly enhance interaction with hydrophobic enzyme pockets .
Biological Activity
(R)-2-(tert-Butoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a six-membered heterocyclic structure with one nitrogen atom and a tert-butoxymethyl group. This group enhances the compound's chemical properties, making it soluble in water due to its hydrochloride salt form. The structural uniqueness of this compound is significant as it may influence its biological activity compared to simpler piperidine derivatives.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, although specific mechanisms of action are yet to be fully elucidated.
Table 1: Biological Activities of this compound
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Inhibitory effects observed in preliminary studies |
While specific mechanisms of action for this compound remain largely unexplored, piperidine derivatives generally exhibit diverse biological activities based on their substituents. Some may act as enzyme inhibitors or ion channel modulators. Further research is necessary to clarify the exact pathways through which this compound exerts its effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Common solvents include dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux. Continuous flow reactions are often employed in industrial settings to enhance yield and purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Piperidine | Initial formation of the piperidine ring |
| Introduction of Tert-butoxymethyl Group | Reaction with tert-butyl derivatives |
| Hydrochloride Salt Formation | Conversion to hydrochloride for increased solubility |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro assays have shown that this compound can inhibit cancer cell proliferation in certain lines, suggesting a potential role as a therapeutic agent in oncology.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the molecular interactions and pathways involved in its biological effects.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity, leading to optimized derivatives.
Q & A
Q. Methodological Approaches :
- Dose-Response Analysis : Validate activity thresholds using standardized in vitro assays (e.g., receptor-binding assays with radiolabeled ligands) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to assess target selectivity .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics Simulations : Analyze binding stability in lipid bilayer environments (e.g., GPCR simulations) .
- Quantum Mechanical Calculations : Assess electronic properties of the tert-butoxymethyl group to predict hydrogen-bonding interactions with active sites .
- Pharmacophore Mapping : Identify critical functional groups (e.g., piperidine nitrogen) for target engagement using tools like Schrödinger’s Phase .
Basic: How should researchers characterize the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
- pH Stability Tests : Incubate in buffers (pH 3–9) and monitor degradation via NMR or HPLC .
- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways .
Advanced: How does structural modification of the tert-butoxymethyl group impact pharmacological efficacy?
- Comparative SAR Studies : Synthesize analogs (e.g., replacing tert-butoxy with methoxy or fluorinated groups) and evaluate changes in logP and binding affinity .
- Steric Effects : Use X-ray crystallography to visualize how bulky substituents alter receptor conformations .
- Metabolic Stability : Test analogs in hepatic microsome assays to correlate substituent size with CYP450-mediated oxidation rates .
Basic: What spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry; NOESY detects spatial proximity of tert-butoxymethyl protons to the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₂ClNO) and detects isotopic patterns .
- IR Spectroscopy : Identifies characteristic stretches (e.g., C-O at 1100 cm⁻¹ in the tert-butoxy group) .
Advanced: How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclization steps .
- Catalyst Screening : Test palladium or nickel catalysts for Suzuki-Miyaura couplings in precursor synthesis .
- Byproduct Recycling : Use fractional distillation to recover unreacted tert-butoxymethyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
